molecular formula C11H11NO2 B1282884 1-(6-methoxy-1H-indol-3-yl)ethanone CAS No. 99532-52-2

1-(6-methoxy-1H-indol-3-yl)ethanone

Cat. No. B1282884
CAS RN: 99532-52-2
M. Wt: 189.21 g/mol
InChI Key: GAIXPKAQNPGEGP-UHFFFAOYSA-N
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Description

1-(6-methoxy-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The methoxy group at the sixth position and the ethanone moiety at the first position on the indole skeleton suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in the literature. For instance, a compound with a similar indole core, 1-methoxy-6-nitroindole-3-carbaldehyde, has been used as a versatile electrophile in nucleophilic substitution reactions to yield various 2,3,6-trisubstituted indole derivatives . Although the exact synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as functional group transformations and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. Single crystal XRD analysis is a common technique to confirm the structure of synthesized compounds . While the provided papers do not directly discuss the molecular structure of 1-(6-methoxy-1H-indol-3-yl)ethanone, they do highlight the importance of structural analysis in confirming the identity and purity of synthesized indole derivatives.

Chemical Reactions Analysis

Indole compounds are known to participate in a variety of chemical reactions. The paper on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrates its reactivity as an electrophile in nucleophilic substitution reactions, leading to the formation of trisubstituted indoles . This suggests that 1-(6-methoxy-1H-indol-3-yl)ethanone could also undergo similar reactions, potentially acting as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and MS studies are typically used to characterize these properties . Thermal stability can be analyzed using TGA and DSC techniques . Although specific data on 1-(6-methoxy-1H-indol-3-yl)ethanone is not provided, these methods are relevant for its analysis. Additionally, the cytotoxicity and pharmacokinetic nature of indole derivatives can be evaluated through biological studies, such as cytotoxic evaluations and binding analyses with proteins like human serum albumin .

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:

  • Pharmaceutical Research

    • Indole derivatives are found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body .
    • They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .
    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Chemical Synthesis

    • Indoles play a main role in cell biology and are a significant heterocyclic system in natural products and drugs .
    • The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

Future Directions

Indole derivatives, including 1-(6-methoxy-1H-indol-3-yl)ethanone, continue to be a subject of research due to their diverse pharmacological activities . Future research may focus on exploring the therapeutic potential of these compounds, their synthesis methods, and their mechanisms of action.

properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXPKAQNPGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544175
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxy-1H-indol-3-yl)ethanone

CAS RN

99532-52-2
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Gitto, L De Luca, S Ferro, E Russo, G De Sarro… - Bioorganic & Medicinal …, 2014 - Elsevier
A three-step synthetic pathway has been employed to synthesize a small library of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-…
Number of citations: 26 www.sciencedirect.com
T FUJII, M OHBA, T TACHINAMI… - Chemical and …, 1991 - jstage.jst.go.jp
A full account is given of the first racemic and chiral syntheses of 11-methoxydihydrocorynantheol [(-)-1], a candidate structure for the Neisosperma alkaloid ochromianine. Coupling of (±…
Number of citations: 6 www.jstage.jst.go.jp
TB Cai, Z Zou, JB Thomas, L Brieaddy… - Journal of medicinal …, 2008 - ACS Publications
In previous structure–activity relationship (SAR) studies, we identified (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4…
Number of citations: 30 pubs.acs.org

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